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Compound of Interest

Compound Name: Allyl carbamate

Cat. No.: B1213672

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
allyl carbamate, a molecule of interest in organic synthesis and drug development. The
following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral
properties, offering a foundational dataset for its identification, characterization, and utilization
in further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and 3C NMR spectra of allyl carbamate exhibit
characteristic signals corresponding to its unique arrangement of atoms.

'H NMR Spectral Data

The proton NMR spectrum of allyl carbamate is characterized by distinct signals for the vinyl,
allylic, and amine protons. The chemical shifts (d) are reported in parts per million (ppm)
relative to a standard reference, and coupling constants (J) are provided in Hertz (Hz).

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1213672?utm_src=pdf-interest
https://www.benchchem.com/product/b1213672?utm_src=pdf-body
https://www.benchchem.com/product/b1213672?utm_src=pdf-body
https://www.benchchem.com/product/b1213672?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Proton Chemical Shift o Coupling _
_ Multiplicity Integration
Assignment (®) ppm Constant (J) Hz
-NH:z ~4.65 broad singlet - 2H
J=17.2,10.5,
-CH=CH:z 5.85-6.00 ddt 1H
55
CH=CHz2 (trans) ~5.27 dq J=17.2,15 1H
CH=CH: (cis) ~5.18 dq J=105,1.2 1H
-O-CHa- ~ 455 dt J=5514 2H

3C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within
the allyl carbamate molecule.

Carbon Assignment Chemical Shift () ppm
C=0 ~156.5

-CH=CH: ~133.0

CH=CH: ~ 1175

-O-CHa- ~65.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of allyl carbamate shows characteristic
absorption bands for its amine, alkene, and carbamate functionalities.
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Vibrational Mode

Wavenumber (cm~1) Intensity _

Assignment
3430, 3320 Strong, Broad N-H stretch (amine)
3080 Medium =C-H stretch (alkene)
2940 Medium C-H stretch (alkane)
1720 Strong C=0 stretch (carbamate)
1650 Medium C=C stretch (alkene)
1590 Strong N-H bend (amine)
1430 Medium C-H bend (alkene)
1250 Strong C-O stretch (ester)
990, 920 Strong =C-H bend (alkene, out-of-

plane)

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of allyl

carbamate.

NMR Spectroscopy Protocol

1.

Sample Preparation:
Accurately weigh 10-20 mg of pure allyl carbamate.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
chloroform-d, CDCls).

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid
dissolution.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette to a height of
approximately 4-5 cm.
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Cap the NMR tube securely.

. Instrument Setup and Data Acquisition:

The *H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR
spectrometer.

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be
performed manually or automatically.

Tune and match the probe for the *H and 13C nuclei.

Set the appropriate acquisition parameters, including:

o For 'H NMR: Spectral width (e.g., -2 to 12 ppm), number of scans (typically 16 or 32), and
relaxation delay (e.g., 1-2 seconds).

o For 3C NMR: Spectral width (e.g., 0 to 200 ppm), number of scans (may require a larger
number of scans for adequate signal-to-noise), and a relaxation delay appropriate for
carbon nuclei.

Acquire the Free Induction Decay (FID).

. Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCIs at
7.26 ppm for *H and 77.16 ppm for 13C).

Integrate the signals in the *H NMR spectrum to determine the relative number of protons for
each resonance.
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e Analyze the multiplicities and measure the coupling constants of the signals in the *H NMR
spectrum.

IR Spectroscopy Protocol

1. Sample Preparation (Neat Liquid):

e As allyl carbamate is a liquid at room temperature, the spectrum can be conveniently
acquired as a neat thin film.

e Place one or two drops of the neat liquid sample onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

e Place a second salt plate on top of the first to create a thin liquid film between the plates.
e Ensure there are no air bubbles in the film.

2. Instrument Setup and Data Acquisition:

o Place the salt plates in the sample holder of the FTIR spectrometer.

e Acquire a background spectrum of the empty sample compartment to subtract any
atmospheric H20 and CO2z absorptions.

e Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio.

e The spectrum is typically recorded over the range of 4000 to 400 cm~1.
3. Data Processing:

e The acquired spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm~1).

« ldentify and label the significant absorption bands.

o Correlate the observed bands with the known vibrational frequencies of the functional groups
present in allyl carbamate.
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Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of allyl
carbamate.
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Caption: Workflow for the spectroscopic analysis of allyl carbamate.
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Caption: Correlation of allyl carbamate’s structure with its NMR and IR spectra.

» To cite this document: BenchChem. [Spectroscopic Profile of Allyl Carbamate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213672#spectroscopic-data-of-allyl-carbamate-nmr-

ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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